molecular formula C19H19NO3 B14782278 (4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

(4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

Cat. No.: B14782278
M. Wt: 309.4 g/mol
InChI Key: DYWWDZQRZYAPHQ-NNBQYGFHSA-N
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Description

(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one is a chiral oxazolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one typically involves the reaction of appropriate chiral precursors under controlled conditions. One common method involves the condensation of a chiral amino alcohol with a benzoyl chloride derivative, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to maintain the stereochemical integrity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Industry: It is utilized in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which (2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-5-(biphenyl-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
  • (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester

Uniqueness

(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one is unique due to its specific stereochemistry and the presence of both benzoyl and oxazolidinone moieties. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

InChI

InChI=1S/C19H19NO3/c1-3-19(2)18(22)23-17(15-12-8-5-9-13-15)20(19)16(21)14-10-6-4-7-11-14/h4-13,17H,3H2,1-2H3/t17?,19-/m0/s1

InChI Key

DYWWDZQRZYAPHQ-NNBQYGFHSA-N

Isomeric SMILES

CC[C@]1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CCC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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